molecular formula C9H10N2S B14619237 3-(1-Isothiocyanatopropyl)pyridine CAS No. 60289-71-6

3-(1-Isothiocyanatopropyl)pyridine

Cat. No.: B14619237
CAS No.: 60289-71-6
M. Wt: 178.26 g/mol
InChI Key: BYQMAZGCZJYEKE-UHFFFAOYSA-N
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Description

3-(1-Isothiocyanatopropyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a 1-isothiocyanatopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Isothiocyanatopropyl)pyridine typically involves the reaction of pyridine with 1-isothiocyanatopropane. One common method is the nucleophilic substitution reaction where pyridine acts as a nucleophile and attacks the electrophilic carbon in 1-isothiocyanatopropane, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This may include controlling the temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

3-(1-Isothiocyanatopropyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiocyanate group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

3-(1-Isothiocyanatopropyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Isothiocyanatopropyl)pyridine involves its interaction with biological molecules. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect various molecular targets and pathways, including those involved in cell signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Pyridine: A basic heterocyclic compound with a similar structure but without the isothiocyanate group.

    3-(1-Isothiocyanatopropyl)benzene: A compound with a benzene ring instead of a pyridine ring.

    Isothiocyanatopropyl derivatives: Other compounds with the isothiocyanate group attached to different alkyl chains.

Uniqueness

3-(1-Isothiocyanatopropyl)pyridine is unique due to the presence of both the pyridine ring and the isothiocyanate group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

60289-71-6

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

3-(1-isothiocyanatopropyl)pyridine

InChI

InChI=1S/C9H10N2S/c1-2-9(11-7-12)8-4-3-5-10-6-8/h3-6,9H,2H2,1H3

InChI Key

BYQMAZGCZJYEKE-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=CC=C1)N=C=S

Origin of Product

United States

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